molecular formula C15H9F3N2OS B5575781 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2,2-trifluoroacetamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B5575781
M. Wt: 322.31 g/mol
InChI Key: YSPSEORQLFGKCQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C15H9F3N2OS and its molecular weight is 322.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.03876857 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Drug Development

  • One-Pot Synthesis of Benzothiazole Derivatives : A study by Ge et al. (2007) reported the efficient one-pot synthesis of benzothiazole derivatives, which are crucial in drug synthesis (Ge et al., 2007).

  • Benzothiazole β-Lactam Hybrids : Alborz et al. (2018) synthesized novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, with potential applications in medicine due to their antimicrobial activities (Alborz et al., 2018).

Antitumor and Antimicrobial Activity

  • Antitumor Activity of Benzothiazole Derivatives : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with notable antitumor activity against various cancer cell lines (Yurttaş et al., 2015).

  • Fluorescent Chemosensor for pH Detection : Li et al. (2018) developed a benzothiazole-based luminogen for highly sensitive detection of pH fluctuation in biosamples, showcasing the utility of such compounds in biological sensing applications (Li et al., 2018).

Chemical Synthesis and Characterization

  • Synthesis of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines : Mariappan et al. (2016) described the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, highlighting the diverse applications of such compounds in chemical synthesis (Mariappan et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential biological activity given the known activities of some benzothiazole derivatives . Additionally, studies could be conducted to optimize its synthesis and to better understand its reactivity and physical properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)14(21)19-10-5-3-4-9(8-10)13-20-11-6-1-2-7-12(11)22-13/h1-8H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPSEORQLFGKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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